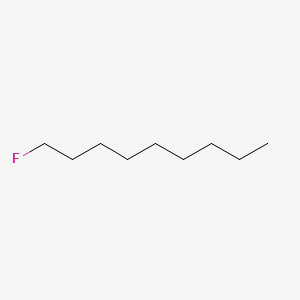

1-Fluorononane

Description

Current Scientific Landscape of Organofluorine Compounds Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has established itself as a cornerstone of modern chemical science. numberanalytics.comle.ac.uk It is a rapidly advancing field, with significant influence on pharmaceuticals, agrochemicals, and materials science. le.ac.ukresearchgate.net The unique properties imparted by the fluorine atom—such as high electronegativity, small size, and the strength of the C-F bond—dramatically alter the physical, chemical, and biological characteristics of a molecule. numberanalytics.com This has led to broad applications, with approximately 30% of leading blockbuster drugs containing fluorine to enhance metabolic stability, modulate conformation, and improve bioavailability. le.ac.uk

The current research landscape is focused on the development of more efficient, selective, and environmentally sustainable fluorination methods. numberanalytics.commdpi.com Over the past decade, significant progress has been made in creating new electrophilic and nucleophilic fluorinating agents, as well as discovering novel synthetic pathways. mdpi.com Emerging trends include advanced techniques like electrochemical, photochemical, and enzymatic fluorination, which offer greater control and efficiency in synthesizing complex fluorinated molecules. numberanalytics.com Researchers are actively exploring catalytic methods, including the use of transition metals and organocatalysts, to facilitate the introduction of fluorine into diverse molecular scaffolds. mdpi.combeilstein-journals.org

Significance of Terminal Fluoroalkanes in Contemporary Chemical Synthesis and Materials Science

Terminal fluoroalkanes, also known as primary fluoroalkanes, are aliphatic chains with a fluorine atom attached to a terminal carbon. These compounds are fundamental building blocks and intermediates in organofluorine chemistry. smolecule.com The defining feature of these molecules is the exceptional strength of the carbon-fluorine bond, which imparts high thermal stability and chemical inertness compared to other haloalkanes. numberanalytics.com

In chemical synthesis, terminal fluoroalkanes serve as crucial precursors for creating more complex fluorinated molecules, which are valuable in the pharmaceutical and agrochemical industries. innospk.comsolubilityofthings.com Although the fluorine atom is a poor leaving group in nucleophilic substitution reactions, this reduced reactivity can be synthetically advantageous, and they are used in radical fluorination processes and catalyzed transformations.

In materials science, the properties of terminal fluoroalkanes are leveraged to create high-performance materials. numberanalytics.com Their derivatives have been investigated as surfactants and lubricants. Furthermore, their characteristic low surface tension, high fluidity, and gas solubility make them suitable for specialized applications. vanderbilt.edu For instance, monofluorinated compounds have been researched by NASA for precision cleaning in oxygen systems as potential replacements for ozone-depleting substances. The incorporation of fluorinated chains into polymers can lead to materials with enhanced thermal and chemical resistance. innospk.com

Specific Research Paradigm: 1-Fluorononane as a Model Compound for Academic Investigation

This compound (CH₃(CH₂)₈F) serves as a significant model compound for investigating the fundamental aspects of organofluorine chemistry. Its simple, linear structure—a nine-carbon chain with a single terminal fluorine atom—makes it an ideal candidate for studying the effects of monofluorination on the physicochemical properties of long-chain alkanes. solubilityofthings.com Academic investigations utilizing this compound provide valuable insights into the relationship between molecular structure, physical properties, and chemical reactivity.

Research involving this compound spans multiple scientific disciplines. In physical chemistry, it has been used to develop and validate theoretical models, such as the GC-SAFT-VR equation of state, for predicting the phase behavior of fluorinated molecules. vanderbilt.edu It has also been employed in positron annihilation spectroscopy to probe the effects of fluorination on electron-positron interactions within molecules. researchgate.netacs.org In analytical chemistry, it has been used as an internal standard for gas chromatography-mass spectrometry (GC-MS) analyses. packtox.fr

Furthermore, this compound has been a subject in biochemical and biological studies. It has been identified as a metabolite in the leaf extracts of certain plants, prompting in silico studies to explore its potential binding affinity to biological targets. rjptonline.orgmbimph.comjetir.org It has also been utilized as a carbon source in the microbial biosynthesis of novel fluorinated copolyesters, demonstrating its role in the development of new biomaterials. researchgate.net The synthesis of this compound itself is a subject of study, with various methods being explored, including nucleophilic substitution and the fluorination of nonane (B91170) derivatives. smolecule.comdtic.mil

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉F | nist.gov |

| Molecular Weight | 146.25 g/mol | |

| Boiling Point | 166 - 169 °C | fishersci.com |

| Density | 0.81 g/cm³ | |

| Refractive Index | 1.402–1.404 | |

| Water Solubility | 7.6 mg/L at 25°C |

| C–F Bond Dissociation Energy | ≈485 kJ/mol | |

Spectroscopic Data for this compound

| Technique | Observed Signal | Interpretation | Source |

|---|---|---|---|

| ¹H NMR | δ 4.42 ppm | Protons adjacent to fluorine (CH₂F) | |

| ¹H NMR | δ 0.88 ppm | Terminal methyl protons (CH₃) |

| IR Spectroscopy | ~1100–1200 cm⁻¹ | C-F stretching vibration | |

Structure

3D Structure

Properties

IUPAC Name |

1-fluorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPAUTYYXIENLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196789 | |

| Record name | Nonane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-18-3 | |

| Record name | 1-Fluorononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Methodologies for the Synthesis of 1 Fluorononane

State-of-the-Art Direct Fluorination Strategies

Direct fluorination aims to introduce a fluorine atom into a nonane (B91170) backbone in a single or minimal number of steps. These methods are highly sought after for their potential efficiency and atom economy.

Regioselective Electrophilic Fluorination of Nonane Derivatives

Electrophilic fluorination involves the attack of an electrophilic fluorine species on an electron-rich center of a substrate. numberanalytics.com For alkanes, which lack inherent nucleophilic sites, this typically requires the pre-installation of a directing group or the use of organometallic derivatives. The primary challenge is achieving regioselectivity to favor the terminal C-1 position over the more electronically favored secondary positions in the nonane chain.

Modern electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). chinesechemsoc.orgwhiterose.ac.uk Research into regioselective fluorination often employs substrates with directing groups that position the fluorinating agent at a specific C-H bond. While not extensively documented specifically for 1-fluorononane, the principles of directed C-H fluorination are applicable. For example, a nonane derivative with a directing group (e.g., a boryl group) at the terminal position could facilitate targeted electrophilic fluorination. A study on the fluorination of alkyl boronic acids using silver catalysts and an electrophilic fluorine source demonstrates a potential pathway where a nonyl boronic acid could be converted to this compound. whiterose.ac.uk

The regioselectivity of these reactions is governed by a combination of steric and electronic factors. numberanalytics.com For a long-chain alkane like nonane, steric hindrance at the internal carbons can sometimes favor reaction at the less-hindered terminal methyl group, although this effect is often weak and can lead to product mixtures.

Nucleophilic Fluorination Routes for Terminal Fluorination via Halide Exchange

Nucleophilic substitution is a cornerstone of alkyl fluoride (B91410) synthesis. This approach involves replacing a good leaving group, typically a halide or a sulfonate ester, at the terminal position of the nonane chain with a fluoride ion from a nucleophilic source. ucl.ac.uk This is one of the most common and reliable methods for preparing this compound.

The general reaction scheme involves a nonane derivative, 1-X-nonane (where X is a leaving group like Br, I, OTs, or OMs), reacting with a fluoride salt.

Reaction: CH₃(CH₂)₈-X + M⁺F⁻ → CH₃(CH₂)₈-F + M⁺X⁻

The Swarts reaction is a classic halogen exchange reaction used for the synthesis of alkyl fluorides. byjus.com It traditionally involves heating an alkyl chloride or bromide with a heavy metal fluoride, such as silver(I) fluoride (AgF) or antimony trifluoride (SbF₃). unacademy.comvedantu.com For the synthesis of this compound, 1-bromononane (B48978) or 1-chlorononane (B146367) would be the starting material.

The mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction. vedantu.com The metal fluoride provides the fluoride ion (F⁻) nucleophile, which attacks the electrophilic terminal carbon atom of the nonyl halide, displacing the bromide or chloride ion. byjus.com

Mechanism Steps:

The metal fluoride salt provides the fluoride nucleophile. The choice of metal is crucial; heavy metal fluorides are effective because the metal cation coordinates with the leaving halide, facilitating its departure. unacademy.com

The fluoride ion performs a backside attack on the carbon atom bonded to the leaving group (e.g., bromine in 1-bromononane).

A transition state is formed where the C-F bond is forming concurrently with the C-Br bond breaking.

The bromide ion is expelled, and the C-F bond is fully formed, resulting in this compound with an inversion of configuration if the center were chiral.

While effective, the reaction can be limited by the low solubility and nucleophilicity of simple alkali metal fluorides like potassium fluoride (KF) in common organic solvents, often requiring high temperatures and polar aprotic solvents like DMF or DMSO. vedantu.comrsc.org

To overcome the limitations of traditional Swarts-type reactions, significant research has focused on developing more soluble and reactive nucleophilic fluorinating reagents. These modern reagents often lead to higher yields under milder conditions. chinesechemsoc.org

Key developments include:

HF-Based Reagents: Reagents like triethylamine (B128534) trishydrofluoride (Et₃N·3HF) and pyridine-HF are effective fluoride sources. chinesechemsoc.org They are often used to convert alcohols to fluorides but can also be employed in substitution reactions.

Tetraalkylammonium Fluorides: Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) is a highly reactive, "naked" fluoride source that readily dissolves in organic solvents. acsgcipr.org It can fluorinate primary alkyl halides and sulfonates rapidly at or below room temperature. acsgcipr.org

Copper-Catalyzed Fluorination: A protocol developed by Lalic utilizes an in situ generated copper(I) fluoride complex, [IPrCuF], for the nucleophilic displacement of alkyl triflates. This method successfully fluorinates a range of primary alkyl triflates under mild conditions with minimal elimination byproducts. rsc.org

Imidazolium-Based Fluorides: Reagents such as [IPrH][F(HF)₂] have been developed as highly selective fluorinating agents for various substrates, including primary iodides and mesylates. acs.org

Below is a table comparing various nucleophilic fluorinating agents applicable to the synthesis of this compound from a suitable precursor like 1-bromononane or 1-nonyl tosylate.

| Reagent Class | Specific Example(s) | Typical Substrate | Advantages | Limitations |

| Metal Fluorides | KF, CsF, AgF | Alkyl Halides | Inexpensive, readily available. | Low solubility, requires high temperatures, potential for elimination side reactions. |

| HF-Amine Complexes | Et₃N·3HF | Alcohols, Alkyl Halides | Good fluoride source, less basic than other options. | Corrosive nature of HF. |

| Quaternary Ammonium Fluorides | TBAF | Alkyl Halides, Sulfonates | High reactivity, soluble in organic solvents, mild conditions. | Highly basic, hygroscopic, can promote elimination. |

| Transition-Metal Catalysts | [IPrCuF] | Alkyl Triflates | Mild conditions, high yields, low elimination byproducts. | Requires catalyst preparation, substrate must be a triflate. |

| Imidazolium Fluorides | [IPrH][F(HF)₂] | Alkyl Halides, Sulfonates | High selectivity, effective for various leaving groups. | Newer class of reagents, may require specific conditions. |

Controlled Radical Fluorination for Selective C-H to C-F Transformation

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. unacademy.com While direct fluorination of nonane with elemental fluorine (F₂) proceeds via a radical chain mechanism, it is notoriously unselective and difficult to control, leading to a mixture of mono- and poly-fluorinated isomers.

Modern approaches to controlled radical fluorination offer greater selectivity:

Photoredox Catalysis: This method uses light to generate alkyl radicals from precursors like carboxylic acids or alkyl silicates. These radicals can then be trapped by a fluorine atom transfer agent like Selectfluor®. For example, a C₁₀ carboxylic acid could undergo photoredox-mediated decarboxylative fluorination to yield this compound. rsc.org

Metal-Catalyzed Hydrogen Abstraction: Biomimetic catalysts, such as manganese-porphyrin complexes, can selectively abstract a hydrogen atom from an alkane to generate an alkyl radical. rsc.org This radical is then captured by a fluorine source in a "fluorine rebound" step. While achieving terminal selectivity on a long, unactivated chain like nonane remains a significant challenge, this strategy represents a frontier in C-H functionalization. rsc.org

Convergent and Divergent Multi-Step Synthetic Approaches to this compound

Beyond direct methods, multi-step syntheses offer flexibility and control. Convergent and divergent strategies provide powerful frameworks for constructing complex molecules.

A convergent synthesis involves preparing different fragments of the target molecule separately and then assembling them in the final stages. mdpi.com For this compound, this could involve:

Grignard Coupling: Coupling a fluorinated alkyl Grignard reagent (e.g., a C₄ or C₅ fluoroalkylmagnesium halide) with a non-fluorinated alkyl halide (e.g., a C₅ or C₄ alkyl halide). The challenge lies in preparing the fluorinated Grignard reagent, as the C-F bond can be reactive.

Aldehyde-Based Route: A convergent approach could first assemble nonanal (B32974) via a multi-step route, which is then converted to this compound. One method involves reacting nonanal with triflic anhydride (B1165640) to form a 1,1-bistriflate intermediate, which then undergoes nucleophilic substitution with a fluoride source like Et₃N·3HF to yield the terminal fluoride.

A divergent synthesis begins with a common starting material that is elaborated into a variety of different products. rsc.org In the context of this compound, a versatile starting material like 1-nonanol or non-1-ene could be used.

From 1-Nonanol: 1-nonanol can be converted into this compound using a deoxofluorinating agent like DAST or AlkylFluor. Alternatively, the alcohol can be converted into a good leaving group (e.g., tosylate, mesylate, or bromide) and then subjected to nucleophilic fluorination as described in section 2.1.2. This common intermediate, the tosylate or bromide, could also be used to synthesize a wide range of other 1-substituted nonanes (e.g., amines, ethers, thiols), demonstrating a divergent approach.

Elaboration of Shorter Fluorinated Precursors to Achieve this compound

One strategic approach to synthesizing this compound involves the use of shorter, pre-fluorinated building blocks. This method allows for the controlled introduction of fluorine at a specific position early in the synthetic sequence, followed by chain extension to achieve the desired nine-carbon backbone.

A common method involves the use of shorter-chain fluorinated alcohols or halides, which can be coupled with appropriate Grignard or organolithium reagents to form the C-C bond and extend the carbon chain. For instance, a fluorinated C4 or C5 synthon could be reacted with a C5 or C4 organometallic reagent, respectively, to construct the C9 chain of this compound. This approach offers the advantage of incorporating the fluorine atom with high regioselectivity.

Another innovative method involves the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated side chains. When Pseudomonas oleovorans is cultivated in a medium containing nonanoic acid and this compound, it can produce a copolymer containing (R)-3-hydroxy-9-fluorononanoic acid units. researchgate.net While this produces a polymer, the underlying biochemical pathways demonstrate the potential for enzymatic systems to incorporate fluorinated precursors into longer chains.

Stereochemical Considerations in the Synthesis of Fluoroalkanes

The synthesis of fluoroalkanes with multiple fluorine atoms introduces significant stereochemical complexity. beilstein-journals.org While this compound itself is achiral, the principles governing the stereoselective synthesis of more complex fluoroalkanes are relevant to the broader field. The conformation of organofluorine compounds is heavily influenced by stereoelectronic effects associated with the highly polarized C-F bond. beilstein-journals.org

Key stereochemical considerations in the synthesis of multi-vicinal fluoroalkanes include:

1,3-Diaxial Interactions: Parallel 1,3-C-F bonds are generally avoided due to unfavorable dipole-dipole interactions.

Gauche Effects: Gauche arrangements between adjacent C-F bonds are often favored. beilstein-journals.org

These principles guide the design of synthetic routes to control the stereochemistry of molecules with multiple fluorine atoms. beilstein-journals.orgresearchgate.net For instance, the stereocontrolled synthesis of linear multivicinal fluoroalkanes has been achieved through asymmetric oxidation and stereospecific fluorodeoxygenation protocols. nih.gov Recent advancements have also focused on the development of asymmetric catalytic methods, including transition metal catalysis, organocatalysis, and high-valent iodine catalysis, to create chiral alkyl fluorides with high enantio- and diastereoselectivity. nih.gov

A notable strategy for creating chiral C-F centers is the desymmetrization of geminal difluoroalkanes using frustrated Lewis pair (FLP) mediated monoselective C-F activation with a chiral sulfide (B99878) as the Lewis base. researchgate.net This method can yield diastereomeric sulfonium (B1226848) salts with high diastereomeric ratios. researchgate.net

Integration of Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact. sigmaaldrich.comskpharmteco.comrroij.comresearchgate.net These principles focus on waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. sigmaaldrich.comacs.org

In the context of this compound synthesis, several green chemistry principles are particularly relevant:

Prevention of Waste: Designing syntheses to minimize byproducts is a core tenet. skpharmteco.com Traditional methods often generate significant waste, and a key metric for evaluating this is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. skpharmteco.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic methods are often superior in this regard.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. researchgate.net The development of efficient catalysts is a major focus of green chemistry research. researchgate.net

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. sigmaaldrich.comacs.org Research into solvent-free reactions or the use of water as a solvent is ongoing.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. sigmaaldrich.comacs.org Photoredox catalysis, for example, can often be performed under mild conditions. organic-chemistry.org

Catalytic Innovations in the Synthesis of this compound

Recent advances in catalysis have provided more efficient and selective methods for the formation of C-F bonds, which are applicable to the synthesis of this compound.

Design and Application of Homogeneous Catalysts for C-F Bond Formation

Homogeneous catalysis for C-F bond formation has seen significant progress, particularly with the use of transition metals like palladium and silver. nih.govnih.gov

Palladium Catalysis: Palladium-catalyzed nucleophilic fluorination typically involves the oxidative addition of an aryl or alkyl halide to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov The development of bulky phosphine (B1218219) ligands has been crucial for the success of these reactions, promoting the desired C-F reductive elimination over competing pathways. nih.gov

Silver Catalysis: Silver catalysts have also emerged for C-F bond formation. nih.gov Silver can act as a Lewis acid or participate in redox catalysis. nih.gov For instance, silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor offers a route to alkyl fluorides. organic-chemistry.org

Table 1: Comparison of Homogeneous Catalytic Methods for Fluorination

| Catalyst System | Substrate Type | Fluorinating Agent | Key Features |

|---|---|---|---|

| Palladium/Bulky Phosphine Ligand | Aryl/Alkyl Halides or Triflates | Metal Fluorides | Enables nucleophilic fluorination through a Pd(0)/Pd(II) cycle. nih.gov |

Exploration of Heterogeneous Catalytic Systems for Scalable Fluorination

Heterogeneous catalysts offer significant advantages for industrial-scale synthesis, including ease of separation, recovery, and reuse. rsc.orgcardiff.ac.uk

Metal Fluorides: Nanoscale metal fluorides, such as those of aluminum (AlF₃) and chromium (CrF₃), have long been used as Lewis acid catalysts in fluorination reactions. rsc.org They are particularly important in halogen exchange (Halex) reactions. rsc.org

Supported Catalysts: Silver oxides supported on materials like titanium dioxide (TiO₂) have been shown to be active, stable, and reusable catalysts for the decarboxylative fluorination of aliphatic carboxylic acids. rsc.org

Photocatalysis: Commercially available TiO₂ has been demonstrated as an efficient and reusable heterogeneous photocatalyst for the decarboxylative fluorination of various carboxylic acids in aqueous media at room temperature, using Selectfluor as the fluorine source. acs.org This method boasts high turnover frequencies and represents a sustainable approach to C-F bond formation. acs.org

Table 2: Examples of Heterogeneous Catalysts for Fluorination

| Catalyst | Reaction Type | Key Advantages |

|---|---|---|

| AgₓO/TiO₂ | Decarboxylative Fluorination | Active, stable, and reusable. rsc.orgcardiff.ac.uk |

| TiO₂ (P25) | Photocatalytic Decarboxylative Fluorination | High turnover frequency, reusable, operates in aqueous media at ambient temperature. acs.org |

Organocatalytic Advancements in Primary Fluoroalkane Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the formation of C-F bonds. nih.gov These metal-free catalysts offer a greener alternative to many transition-metal-based systems.

Recent developments in organocatalysis for fluorination include:

Asymmetric Michael Additions: Chiral secondary amine phosphoramides have been used as organocatalysts for the asymmetric Michael addition of monofluorinated enol silyl (B83357) ethers to various acceptors, affording products with high enantioselectivity and diastereoselectivity. nih.gov

Asymmetric Mannich Reactions: The organocatalytic asymmetric Mannich reaction of α-fluorinated ketones and related compounds has been developed to synthesize products with fluorinated tetrasubstituted carbon centers. nih.gov

Fluorination of Alcohols: While not strictly organocatalytic, the use of reagents like perfluoro-1-butanesulfonyl fluoride (PBSF) in combination with tetrabutylammonium triphenyldifluorosilicate (TBAT) provides a mild, metal-free method for the direct fluorination of primary alcohols to the corresponding fluorides with high yield and inversion of configuration. organic-chemistry.org

These advancements in organocatalysis provide valuable strategies for the synthesis of complex chiral fluorinated molecules and contribute to the expanding toolbox for the preparation of primary fluoroalkanes like this compound.

Mechanistic Elucidation and Reactivity Profile of 1 Fluorononane

Detailed Reaction Mechanism Studies in 1-Fluorononane Formation

The synthesis of this compound can be achieved through various methods, each with distinct mechanistic pathways. Common approaches include nucleophilic substitution (halogen exchange), and fluorinative decarboxylation. smolecule.comdtic.mil

One prevalent laboratory method is the halogen exchange reaction, where a nonyl derivative with a good leaving group, such as bromide, undergoes nucleophilic substitution with a fluoride (B91410) source. For instance, the reaction of 1-bromononane (B48978) with potassium fluoride (KF) typically proceeds via an SN2 mechanism. smolecule.com In this process, the fluoride ion directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single concerted step. smolecule.com The use of polar aprotic solvents like DMSO or MeCN is common to enhance the solubility and nucleophilicity of the fluoride salt.

Another documented method involves the fluorinative decarboxylation of sodium nonanoate. dtic.mil In this reaction, the carboxylate salt reacts with fluorine gas, leading to the loss of carbon dioxide and the formation of 1-fluorooctane, which suggests that the fluorination of sodium decanoate (B1226879) would yield this compound. dtic.mil

The fluorination of alcohols using reagents like N,N-diethylaminosulfur trifluoride (DAST) is another route. thieme-connect.de While the specific application to 1-nonanol to form this compound is not detailed, the general mechanism involves the formation of an alkoxysulfur fluoride intermediate, which then undergoes nucleophilic attack by fluoride. thieme-connect.de

In the context of SN2 halogen exchange reactions for the formation of this compound, the transition state involves a pentacoordinate carbon atom where the fluoride ion is forming a new bond while the leaving group (e.g., bromide) is simultaneously breaking its bond. The geometry of this transition state is trigonal bipyramidal. The presence of the fluorine atom in the product can stabilize transition states in subsequent reactions. smolecule.com

For fluorination reactions using hypervalent iodine reagents, mechanistic studies on related substrates suggest the formation of iodonium (B1229267) intermediates. arkat-usa.org For example, the activation of a hypervalent iodine compound with a Lewis acid can generate a reactive intermediate that activates a double bond, leading to an iodonium intermediate. arkat-usa.org Subsequent intramolecular nucleophilic attack and reductive elimination yield the fluorinated product. arkat-usa.org While not specific to this compound, these studies provide plausible models for the types of intermediates that could be involved in its synthesis from unsaturated precursors.

Research on palladium-catalyzed fluorination highlights the role of high-valent palladium complexes. pku.edu.cnnih.gov For instance, the formation of a Pd(IV)-fluoride complex can be a key intermediate that undergoes C-F reductive elimination to form the final product. nih.gov

The formation of the carbon-fluorine bond is a thermodynamically favorable process, but it can be kinetically challenging. pku.edu.cn The C-F bond is the strongest single bond to carbon, with a bond dissociation energy (BDE) significantly higher than other carbon-halogen bonds. d-nb.info For instance, the BDE of the C-F bond in CH3F is approximately 460 kJ/mol, whereas the BDE for C-Cl is around 339 kJ/mol and for C-Br is about 285 kJ/mol. d-nb.info This high bond strength contributes to the thermal stability of this compound.

The rate of nucleophilic substitution to form this compound is influenced by several factors, including the nature of the leaving group, the solvent, and the fluoride source. In halogen exchange reactions, the reactivity order of the leaving group is I > Br > Cl > F. savemyexams.com Consequently, starting from 1-iodononane (B46442) would lead to a faster reaction than starting from 1-chlorononane (B146367). The low solubility of some fluoride salts can also be a limiting factor, which can be mitigated by the choice of solvent or the use of phase-transfer catalysts.

Kinetic studies on related C-F bond activation processes have shown complex dependencies. For example, in iridium-catalyzed C-F activation, the rate law can exhibit a fractional order dependence on the concentration of the protic source, suggesting a pre-equilibrium step. nih.gov

| Method | Starting Material | Fluorinating Agent | Typical Conditions | Key Mechanistic Feature |

|---|---|---|---|---|

| Halogen Exchange (Halex) | 1-Bromononane or 1-Iodononane | KF, CsF | 80–120 °C, DMSO/MeCN | SN2 displacement of the halide by fluoride ion. smolecule.com |

| Fluorinative Decarboxylation | Sodium Decanoate | Fluorine Gas | Aqueous solution, 0-5°C | Decarboxylation followed by fluorination. dtic.mil |

| From Alcohol | 1-Nonanol | DAST | Low temperature (e.g., -78°C to rt) | Formation of an alkoxysulfur fluoride intermediate. thieme-connect.de |

Intrinsic Reactivity of the Carbon-Fluorine Bond in this compound

The C-F bond in this compound is characterized by its high polarity and strength, which renders it relatively inert compared to other carbon-halogen bonds. d-nb.infocas.cn The fluorine atom is the most electronegative element, leading to a significant partial positive charge on the adjacent carbon atom and a strong electrostatic attraction. Despite its general stability, the C-F bond can be activated for further chemical transformations under specific conditions. baranlab.org

Activating the C-F bond typically requires overcoming a significant energy barrier. baranlab.org Strategies often involve the use of strong Lewis acids, transition metal complexes, or enzymatic catalysis. d-nb.infocas.cnd-nb.info Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. d-nb.info Transition metals can activate the C-F bond through oxidative addition. nih.gov

While intermolecular SN2 reactions on alkyl fluorides are generally very slow due to the poor leaving group ability of the fluoride ion, intramolecular reactions can be significantly more facile. savemyexams.comcas.cn The proximity of the nucleophile in an intramolecular setup, often referred to as the "proximity effect," can overcome the high activation energy associated with C-F bond cleavage. cas.cn Studies on related systems have shown that intramolecular defluorinative cyclization of alkyl fluorides with oxygen and nitrogen nucleophiles proceeds via an SN2 mechanism, with complete inversion of configuration at the carbon center. cas.cn

The reactivity in nucleophilic substitution is also influenced by the nature of the nucleophile. savemyexams.com For instance, hydroxide (B78521) ions are better nucleophiles than water molecules. savemyexams.com In the context of this compound, reactions with strong nucleophiles under forcing conditions would be necessary to achieve substitution.

Reductive C-F bond cleavage can be achieved using various methods, including electron transfer from strong reducing agents or photoredox catalysis. researchgate.netmdpi.com The process often involves the formation of a radical anion intermediate, which then expels a fluoride ion to generate a carbon-centered radical. mdpi.com This radical can then be trapped by a hydrogen atom source or participate in further coupling reactions.

Reductive C-F bond activation can also be promoted by metal iodides, which can lead to a "pronucleophilic" character of the carbon atom, enabling reactions with electrophiles. researchgate.net This approach represents a form of Umpolung (reactivity inversion) for the typically electrophilic carbon of the C-F bond. researchgate.net

Oxidative C-F bond functionalization is less common for simple alkyl fluorides like this compound. However, in more complex systems, oxidative addition to transition metal centers is a key step in many catalytic cycles involving C-F bond cleavage. nih.govnih.gov For example, Ni(0) complexes can undergo oxidative addition to a C-F bond to form a Ni(II) intermediate, which can then participate in cross-coupling reactions. nih.gov

| Reaction Type | Key Reagents/Conditions | Plausible Intermediate(s) | Outcome |

|---|---|---|---|

| Nucleophilic Substitution (Intramolecular) | Tethered O- or N-nucleophile | SN2 transition state | Cyclization with fluoride elimination. cas.cn |

| Reductive Cleavage (Photoredox) | Photocatalyst, electron donor | Radical anion, alkyl radical | Hydrodefluorination or C-C bond formation. mdpi.com |

| Reductive Cleavage (Metal Iodide) | Metal Iodide (e.g., ZnI2) | Pronucleophilic carbon species | Reaction with electrophiles. researchgate.net |

| Oxidative Addition | Low-valent transition metal (e.g., Ni(0)) | Organometallic (e.g., Alkyl-Ni(II)-F) | Cross-coupling reactions. nih.gov |

Photochemical and Thermal Stability and Reactivity of this compound

The stability of this compound under photochemical and thermal stress is a defining characteristic, stemming directly from the high energy of the carbon-fluorine bond.

Thermal Stability and Reactivity

This compound exhibits high thermal stability. The C-F bond dissociation energy is approximately 485 kJ/mol, which is substantially higher than other carbon-halogen bonds and even stronger than a C-H bond. libretexts.org This makes the molecule resistant to decomposition at moderate temperatures. fishersci.com

While stable under normal laboratory conditions, this compound will decompose under extreme heat, such as during combustion. fishersci.com The thermal decomposition in the presence of an oxidant like air yields hazardous products. fishersci.comsynquestlabs.com Pyrolysis of related compounds to generate primary alkyl fluorides requires significant heat, typically around 185 °C, further illustrating the thermal robustness of these molecules. cdnsciencepub.com

| Condition | Major Decomposition Products | Reference |

|---|---|---|

| High-Temperature Combustion | Carbon monoxide (CO) | fishersci.comsynquestlabs.com |

| High-Temperature Combustion | Carbon dioxide (CO₂) | fishersci.comsynquestlabs.com |

| High-Temperature Combustion | Hydrogen fluoride (HF) | fishersci.comsynquestlabs.com |

Photochemical Stability and Reactivity

Specific photochemical studies on this compound are not widely documented in the literature. However, its photochemical stability can be inferred to be high. The high C-F bond energy suggests that significant energy, likely in the form of short-wavelength UV radiation, would be required to induce homolytic cleavage of the bond. General studies on the photooxidation of long-chain alkanes and fluoroalkanes indicate that reaction initiation typically occurs at C-H bonds unless sensitized by other molecules. capes.gov.brpnas.org

The use of this compound as an internal standard in ¹⁹F-NMR for studies involving photochemical reactions implies that it is chemically inert under the specific irradiation conditions used in those experiments. This inertness is a valuable property, allowing it to serve as a reliable reference point without interfering with the reaction being studied. While highly energetic processes can break down the molecule, this compound is generally considered photochemically stable under typical laboratory and environmental conditions.

| Bond | Average Bond Enthalpy (kJ/mol) | Reference |

|---|---|---|

| C-F | ~485 | |

| C-Cl | 346 | libretexts.org |

| C-Br | 290 | libretexts.org |

| C-I | 228 | libretexts.org |

| C-H | 413 | libretexts.org |

Advanced Spectroscopic and Analytical Methodologies for 1 Fluorononane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the characterization of 1-fluorononane, offering detailed insights into its molecular structure and conformation.

Multi-Nuclear (¹H, ¹³C, ¹⁹F) NMR for Precise Structural Assignment and Conformational Analysis

Multi-nuclear NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, is essential for the unambiguous structural assignment of this compound.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that confirm its linear structure. The protons on the carbon adjacent to the fluorine atom (α-protons) are significantly deshielded, appearing at approximately 4.42 ppm. The terminal methyl (CH₃) protons resonate upfield around 0.88 ppm. The remaining methylene (B1212753) (CH₂) protons in the alkyl chain produce a complex multiplet in the intermediate region.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon environment. The carbon atom bonded to fluorine (C-1) exhibits a large chemical shift due to the strong electron-withdrawing effect of fluorine. The chemical shifts of the other carbon atoms along the nonane (B91170) chain are also influenced, to a lesser extent, by the fluorine atom.

¹⁹F NMR: As the most sensitive nucleus for NMR besides the proton, ¹⁹F NMR is particularly powerful for studying fluorinated compounds. lcms.czbiophysics.org this compound typically shows a single signal in its ¹⁹F NMR spectrum, and its chemical shift provides information about the local electronic environment of the fluorine atom. lcms.cz The large chemical shift dispersion in ¹⁹F NMR (spanning from -300 ppm to 400 ppm) makes it an excellent tool for identifying and quantifying fluorinated species, often with less peak overlapping than in ¹H NMR. lcms.czalfa-chemistry.com Due to its high boiling point and inertness, this compound is sometimes used as an internal standard in ¹⁹F NMR studies.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) |

| CH₂F | ~4.42 |

| (CH₂)₇ | Multiplet |

| CH₃ | ~0.88 |

This table is interactive. You can sort and filter the data.

Conformational analysis of long-chain alkanes like this compound can be complex. The presence of the fluorine atom influences the conformational preferences of the C-C bonds along the chain. nih.gov NMR studies, often in conjunction with computational modeling, help to understand the populations of different rotational isomers (rotamers).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Proximity and Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for definitively assigning signals and understanding the spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons on adjacent carbon atoms, helping to trace the connectivity of the proton network along the nonane chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to, providing a clear map of C-H one-bond connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For a flexible molecule like this compound, NOESY can help to determine the preferred conformations in solution by identifying protons that are close to each other in space, even if they are far apart in the primary structure. acs.org

Dynamic NMR Studies for Rotational Barriers and Interconversion Phenomena

Dynamic NMR (DNMR) is a specialized technique used to study the rates of chemical exchange processes, such as bond rotations and conformational interconversions. acs.org For this compound, DNMR can be employed to investigate the rotational barriers around the C-C bonds. researchgate.net By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for these dynamic processes. iaea.org These studies provide valuable information on the flexibility of the alkyl chain and the influence of the terminal fluorine atom on these dynamics.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z). etamu.edu For this compound, the molecular weight is 146.25 g/mol . nist.govjetir.org

Electron ionization (EI) is a common ionization method used in MS. The resulting mass spectrum of this compound shows a characteristic fragmentation pattern. nist.gov While the molecular ion peak (M⁺) may be observed, it is often weak for fluoroalkanes. jeol.com The fragmentation pathways can be complex, but they provide clues about the structure of the molecule.

Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by isolating a specific ion and inducing further fragmentation.

Isotopic labeling studies, where one or more atoms in the this compound molecule are replaced with a heavier isotope (e.g., ¹³C or ²H), can be used in conjunction with MS to trace the fragmentation pathways and understand reaction mechanisms involving this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Isomerism

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. uni-siegen.de These techniques are complementary and provide a "fingerprint" of the molecule, allowing for the identification of functional groups and the study of conformational isomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. nih.govedinst.com The IR spectrum of this compound will show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl chain. The C-F stretching vibration will also give rise to a strong absorption band, typically in the region of 1000-1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. edinst.com A vibration is Raman active if it causes a change in the polarizability of the molecule. uni-siegen.denih.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The Raman spectrum of this compound can provide complementary information to the IR spectrum, aiding in a more complete vibrational analysis.

The study of the vibrational spectra at different temperatures can also provide insights into the conformational isomerism of this compound, as different conformers may have slightly different vibrational frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduwikipedia.org In GC, volatile compounds are separated based on their boiling points and interactions with a stationary phase in a column. etamu.edu The separated components then enter the mass spectrometer for identification. GC-MS is an ideal method for assessing the purity of this compound and for identifying any volatile impurities or byproducts from its synthesis. uni-goettingen.deoszk.hu The retention time in the GC provides a measure of the compound's volatility, while the mass spectrum confirms its identity. etamu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that uses a liquid mobile phase to separate the components of a mixture. cabidigitallibrary.org While GC-MS is well-suited for volatile compounds like this compound, HPLC can also be used for its analysis, particularly for monitoring reactions where this compound is a reactant or product. nih.govkyoto-u.ac.jp By choosing an appropriate stationary phase and mobile phase, HPLC can effectively separate this compound from other components in a reaction mixture. cabidigitallibrary.org A variety of detectors can be used with HPLC, including UV-Vis, refractive index, or even a mass spectrometer (LC-MS). measurlabs.com

X-ray Crystallography and Electron Diffraction for Solid-State Structural Analysis of Derivatives

The determination of the precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. For derivatives of this compound, X-ray crystallography and electron diffraction are the principal techniques for elucidating their solid-state structures. These methodologies provide invaluable insights into molecular conformation, intermolecular interactions, and the influence of the fluorine atom on the crystal packing.

While extensive searches for specific crystallographic data on this compound and its simple derivatives have not yielded detailed structural reports in publicly accessible literature, the principles of these analytical techniques and their application to analogous long-chain and fluorinated molecules provide a framework for understanding how such studies would be conducted and what information they would reveal.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. The process involves irradiating a single crystal of a this compound derivative with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded. The intensities and positions of these spots are then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

For a hypothetical crystalline derivative of this compound, a single-crystal X-ray diffraction study would provide precise data on:

Bond Lengths and Angles: The exact lengths of all chemical bonds (e.g., C-C, C-H, C-F) and the angles between them. This would reveal any distortions in the nonane chain or the C-F bond caused by crystal packing forces or intramolecular interactions.

Torsional Angles: The conformation of the alkyl chain (e.g., whether it adopts a fully extended all-trans conformation or has gauche defects).

Intermolecular Interactions: The nature and geometry of interactions between adjacent molecules in the crystal lattice, such as van der Waals forces and any potential weak hydrogen bonds involving the fluorine atom.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

Illustrative Data Table for a Hypothetical this compound Derivative

Were a suitable crystal of a simple derivative, such as 1-fluoro-9-iodononane, to be analyzed, the resulting crystallographic data might be presented as follows:

| Parameter | Value (Hypothetical) |

| Chemical Formula | C9H18FI |

| Formula Weight | 272.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.50 |

| b (Å) | 8.20 |

| c (Å) | 25.10 |

| β (°) | 95.5 |

| Volume (ų) | 1125.0 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.605 |

Electron Diffraction

Electron diffraction is particularly useful for studying the structure of very thin films, surfaces, and nanomaterials. For derivatives of this compound, this technique is most applicable to the study of self-assembled monolayers (SAMs) on various substrates. In an electron diffraction experiment, a beam of electrons is directed at the sample, and the resulting diffraction pattern is analyzed to determine the arrangement of the molecules.

Studies on long-chain alkanethiols and their fluorinated analogs on gold surfaces have demonstrated that electron diffraction can reveal:

Surface Packing: The two-dimensional arrangement of the molecules on the substrate, including the lattice parameters of the surface unit cell.

Molecular Tilt: The angle at which the alkyl chains are tilted with respect to the surface normal.

Domain Structure: The presence of ordered domains and the boundaries between them.

For a self-assembled monolayer of a this compound derivative, electron diffraction would be instrumental in understanding how the terminal fluorine atom influences the packing density and orientation of the molecules on the surface.

Research Findings on Analogous Systems

While specific data for this compound derivatives is scarce, research on other long-chain fluorinated compounds provides relevant insights. For instance, studies on perfluoroalkanes have shown that they often adopt helical conformations in the solid state due to the larger van der Waals radius of fluorine compared to hydrogen. X-ray diffraction studies on partially fluorinated alkanes have revealed complex packing arrangements where the fluorinated and non-fluorinated segments of the molecules segregate into distinct domains within the crystal lattice. These findings suggest that the introduction of a single fluorine atom in this compound would likely lead to subtle but significant changes in its solid-state structure compared to nonane.

Computational and Theoretical Chemistry Investigations of 1 Fluorononane

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are essential for elucidating the fundamental electronic properties of a molecule, such as its orbital energies, charge distribution, and bond strengths. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior at the atomic level.

For 1-fluorononane, DFT calculations can be employed to determine the bond dissociation energy (BDE) of the carbon-fluorine (C-F) bond, which is known to be one of the strongest single bonds in organic chemistry. wikipedia.org The calculation involves computing the energies of the intact this compound molecule, the nonyl radical, and the fluorine radical. The BDE is the energy difference between the products and the reactant.

Reactivity can be predicted by analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor. Furthermore, DFT can generate electrostatic potential maps to visualize electron-rich and electron-poor regions, highlighting the polar nature of the C-F bond and predicting sites for nucleophilic or electrophilic attack. Fukui functions can also be calculated to provide a more quantitative measure of reactivity at specific atomic sites. mdpi.com

Different DFT functionals can yield slightly varied results, and the choice of functional is often guided by benchmarking against experimental data or higher-level calculations.

Table 1: Representative Predicted C-F Bond Dissociation Energies (BDE) for this compound Using Various DFT Functionals (Illustrative Data)

| DFT Functional | Basis Set | Predicted BDE (kcal/mol) |

|---|---|---|

| B3LYP | 6-311+G(d,p) | 109.8 |

| M06-2X | 6-311+G(d,p) | 111.5 |

| ωB97X-D | 6-311+G(d,p) | 112.1 |

| Experimental (Typical Primary Alkyl Fluoride) | - | ~110 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide higher accuracy, often referred to as "gold standard" results. arxiv.org

High-accuracy composite methods like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) models are particularly powerful for determining thermochemical data. chemrxiv.orgucr.edu These methods systematically combine calculations at different levels of theory and with different basis sets to extrapolate a highly accurate total energy. This energy can then be used to calculate key thermochemical properties like the standard enthalpy of formation (ΔfH°), enthalpy of combustion, and Gibbs free energy.

For this compound, these calculations would serve to predict its thermochemical properties from fundamental principles. The results can be directly compared with experimental values, such as those cataloged by the National Institute of Standards and Technology (NIST), to validate the accuracy of the computational protocol. nist.govnist.gov Agreement between computed and experimental data provides confidence in the model's ability to predict properties for related molecules where experimental data may be unavailable.

Table 2: Comparison of Experimental and Hypothetical Ab Initio Thermochemical Data for this compound in the Gas Phase

| Property | Method | Value (kJ/mol) | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) | Experimental | -391.2 ± 3.4 | NIST nist.gov |

| Ab Initio (G4 Theory - Illustrative) | -390.5 | - |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of dynamic processes like conformational changes and solvation.

Solvation effects are critical to understanding a molecule's behavior in solution. By explicitly including solvent molecules (e.g., water, ethanol, or hexane) in the simulation box, MD can model how intermolecular forces influence the conformation and reactivity of this compound. For instance, in an aqueous environment, the hydrophobic nonyl chain would be expected to adopt a more compact conformation to minimize its contact with water, while the polar C-F bond might engage in weak hydrogen bonding with water molecules. mdpi.com The solvation free energy, which quantifies the energy change when a molecule is transferred from a vacuum to a solvent, can be calculated from these simulations to predict solubility. researchgate.netsemanticscholar.org

Table 3: Goals and Expected Outcomes of MD Simulations of this compound in Different Solvents

| Solvent | Simulation Goal | Expected Outcome/Insight |

|---|---|---|

| Water | Investigate hydrophobic effect and hydrogen bonding | Observation of chain collapse; calculation of radial distribution function for F···H-O interactions. |

| Hexane | Model behavior in a non-polar environment | Observation of more extended chain conformations; calculation of mixing enthalpy. |

| Ethanol | Study interactions in a polar protic organic solvent | Analysis of competing hydrogen bonds and chain flexibility. |

Beyond simple solvents, MD simulations can place this compound in more complex and realistic environments. Due to its amphipathic nature (a polar head group and a long non-polar tail), its behavior at interfaces, such as an air-water or oil-water interface, is of interest. Simulations can model the orientation and dynamics of this compound molecules at these interfaces, similar to studies of fluorocarbon surfactants. mdpi.com Such simulations would likely show the fluorine "head" oriented towards the polar phase (water) and the nonyl "tail" extending into the non-polar phase (air or oil).

Other complex environments could include simulating this compound within a lipid bilayer to model its potential interaction with cell membranes or in a mixture with other solutes to study aggregation and phase behavior. These simulations provide insights into the nanoscale organization and dynamics that govern the macroscopic properties of the system.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure elucidation and validation. By calculating spectroscopic parameters for a proposed structure and comparing them to experimental spectra, one can confirm or reject a structural assignment. dntb.gov.ua

For this compound, quantum chemical methods can predict various spectra. Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns can be rationalized by calculating the energies of potential fragment ions. The most stable fragments correspond to the most intense peaks observed in the experimental mass spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly amenable to computational prediction. The isotropic shielding constants for each nucleus (¹H, ¹³C, ¹⁹F) can be calculated, typically using DFT with the Gauge-Including Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a calculated standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C or CFCl₃ for ¹⁹F. mdpi.com Since NMR chemical shifts are highly sensitive to the molecule's three-dimensional structure, accurate prediction requires considering the Boltzmann-weighted average of shifts from all significantly populated conformers. semanticscholar.orgresearchgate.net A close match between the predicted and experimental spectra provides strong evidence for the correct structural and conformational assignment.

Table 4: Illustrative Comparison of Experimental and In Silico Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) (Typical) |

|---|---|---|---|

| ¹⁹F | F-C1 | -218.5 | -218 to -220 |

| ¹³C | C1 | 83.5 (JCF ≈ 165 Hz) | ~84 |

| C2 | 31.2 (JCF ≈ 19 Hz) | ~31 | |

| C9 | 14.1 | ~14 |

Computational Modeling of Reaction Pathways and Transition States for Fluorination and Derivatization

Computational chemistry serves as a powerful tool for elucidating the complex mechanisms involved in the fluorination and derivatization of aliphatic compounds like this compound. Although specific computational studies focused exclusively on this compound are not extensively documented in publicly accessible literature, the principles and methodologies can be understood from studies on analogous saturated hydrocarbons. nih.govacs.org Theoretical investigations, primarily leveraging Density Functional Theory (DFT), provide deep insights into reaction energetics, helping to predict the most likely pathways and the structures of transient species. acs.org

Modeling Fluorination of the Nonane (B91170) Backbone

The introduction of a fluorine atom onto a saturated hydrocarbon chain, such as the nonane precursor to this compound, can proceed through several mechanisms, including free radical, electrophilic, and nucleophilic pathways. Computational models are essential for distinguishing between these routes by calculating the activation energies for each proposed step.

For instance, in the electrophilic fluorination of a saturated hydrocarbon (RH) with molecular fluorine (F₂), theoretical calculations have shown a two-step process. nih.govacs.org The first step involves hydride abstraction to form an intermediate, which then rearranges to yield the fluorinated product (RF) and hydrogen fluoride (B91410) (HF). nih.govacs.org Studies on molecules like isobutane (B21531) have revealed that this pathway can have a significant energy barrier, for example, a rate-determining barrier of 25 kcal/mol. nih.govacs.org The presence of a solvent, such as chloroform (B151607) (CHCl₃), can dramatically stabilize the highly ionic transition state and lower this barrier, making the reaction more feasible under mild conditions. nih.govacs.org A similar computational approach applied to nonane would identify the most susceptible C-H bond for electrophilic attack and quantify the energy barriers for the formation of various fluorononane isomers.

Free radical fluorination is another common pathway. Computational studies can model the initiation, propagation, and termination steps of the radical chain reaction. This involves calculating the bond dissociation energies of C-H bonds along the nonane chain to predict regioselectivity and the activation barriers for hydrogen abstraction by a fluorine radical.

The table below illustrates hypothetical activation energies calculated for the direct electrophilic fluorination of nonane at different positions, which would be a typical output of such a computational study.

| Reaction | Position of Fluorination | Calculated Activation Energy (kcal/mol) - Gas Phase | Calculated Activation Energy (kcal/mol) - Solvated (CHCl₃) |

|---|---|---|---|

| Nonane + F₂ → this compound + HF | C1 | 35.2 | 28.5 |

| Nonane + F₂ → 2-Fluorononane + HF | C2 | 26.8 | 20.1 |

| Nonane + F₂ → 3-Fluorononane + HF | C3 | 27.1 | 20.4 |

| Nonane + F₂ → 4-Fluorononane + HF | C4 | 27.3 | 20.6 |

Modeling Derivatization of this compound

Once this compound is formed, its derivatization often involves nucleophilic substitution at the C1 position, where another functional group replaces the fluorine atom. Transition state theory is employed to model these Sₙ2 reactions. researchgate.net

Computational models can predict the geometry of the transition state, where the nucleophile is partially bonded to the carbon atom and the C-F bond is partially broken. The Gibbs free energy of activation (ΔG‡) is a key parameter calculated in these studies, indicating the kinetic feasibility of the reaction. researchgate.net For example, in the Sₙ2 fluorination of an alkyl mesylate, the calculated Gibbs free energy of activation was found to be 6.82 kcal/mol. mdpi.com

Furthermore, computational studies can elucidate the role of catalysts or promoters, such as crown ethers in nucleophilic fluorination, by modeling their interaction with the reactants and transition state. researchgate.netmdpi.com These models can show how a promoter might enhance the nucleophilicity of the fluoride ion by sequestering the counter-cation. mdpi.com

The following interactive table presents hypothetical data for the Sₙ2 substitution on this compound with different nucleophiles, showcasing the type of information that can be derived from computational modeling.

| Reactants | Product | Transition State C-F Bond Length (Å) | Transition State C-Nu Bond Length (Å) | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| This compound + OH⁻ | Nonan-1-ol + F⁻ | 1.85 | 1.98 | 24.5 |

| This compound + CN⁻ | Decanenitrile + F⁻ | 1.92 | 2.05 | 22.1 |

| This compound + I⁻ | 1-Iodononane (B46442) + F⁻ | 2.01 | 2.35 | 19.8 |

| This compound + SH⁻ | Nonane-1-thiol + F⁻ | 1.95 | 2.21 | 21.3 |

These computational investigations are crucial for understanding reaction mechanisms at a molecular level, guiding the selection of appropriate reagents and reaction conditions, and ultimately enabling the rational design of synthetic routes for the fluorination and derivatization of long-chain alkanes like nonane.

Research Applications of 1 Fluorononane in Advanced Organic Synthesis and Materials Science

1-Fluorononane as a Key Intermediate for Novel Fluorinated Compounds

This compound serves as a crucial starting material in organic synthesis for creating more complex fluorinated molecules. solubilityofthings.com The presence of the highly electronegative fluorine atom on a flexible alkyl chain allows chemists to construct molecules for diverse applications, ranging from pharmaceuticals to specialty chemicals. solubilityofthings.com Unlike perfluorinated compounds, which are often chemically inert, the monofluorinated nature of this compound retains a degree of reactivity, making it a valuable synthon for targeted chemical transformations.

Synthesis of Fluorinated Surfactants and Amphiphiles with Tailored Properties (Research Focus)

The development of novel surfactants is critical for a multitude of industrial and biomedical applications. Fluorinated surfactants are particularly prized for their superior ability to lower surface tension compared to their hydrocarbon counterparts. nih.gov Research has explored the use of this compound derivatives as surfactants and lubricants. The nonpolar, hydrophobic, and lipophobic nine-carbon fluoroalkyl chain derived from this compound, combined with a polar headgroup, creates a powerful amphiphilic structure.

A significant area of research focuses on designing fluorinated surfactants with enhanced biocompatibility for applications in medicine and cell culture. One strategy involves creating molecules with bulky hydrophilic headgroups to minimize disruptive interactions with cell membranes. psu.edu For instance, research into the synthesis of amides from 2,2-bis(hydroxymethyl)propionic acid and long-chain fluorinated amines has produced surfactants with negligible hemolytic effects. psu.edu While not starting directly from this compound, this methodology provides a blueprint for how its corresponding amine derivative could be used to create similarly biocompatible, high-performance surfactants.

Further tailoring of properties can be achieved by modifying the hydrophilic group. Recent studies on branched fluorinated surfactants have shown that incorporating an acrylate (B77674) structure into the hydrophilic headgroup can lead to significantly different and potentially superior surface activities, opening avenues for applications as polymerizable emulsifiers or additives in coatings. mdpi.com

| Research Area | Key Finding | Potential Application | Reference |

| Biocompatible Surfactants | Bulky hydrophilic heads on fluorinated amphiphiles reduce cell membrane disruption. | Cell culture, drug delivery | psu.edu |

| Functional Surfactants | Incorporating polymerizable groups (e.g., acrylate) into the surfactant head. | Advanced coatings, fire-fighting foams, emulsion polymerization | mdpi.com |

| General Synthesis | This compound derivatives are explored for surfactant and lubricant applications. | Industrial formulations, specialty chemicals | nih.gov |

| Summary of research focus in this compound-derived surfactants. |

Incorporation into Functionalized Polymers and Oligomers for Specialty Materials (Research Focus)

The unique properties imparted by fluorine make it a desirable component in specialty polymers and oligomers. The incorporation of fluoroalkyl chains can enhance thermal stability, chemical resistance, and modify surface properties. fkit.hr A notable research success involves the biosynthesis of novel fluorinated polymers using this compound as a carbon source.

In a key study, the bacterium Pseudomonas oleovorans was cultivated on a mixture of nonane (B91170) and this compound. fkit.hrresearchgate.net This process resulted in the production of a random copolyester of polyhydroxyalkanoate (PHA) that contained 3-hydroxy-9-fluorononanoate monomer units alongside other hydroxyalkanoates. fkit.hrresearchgate.net This demonstrated the feasibility of directly incorporating a this compound-derived motif into a biopolymer backbone.

Subsequent research refined this process by co-feeding bacteria with this compound and gluconic acid, which allowed for precise control over the molar fraction of the fluorinated building blocks in the resulting PHA copolyester, ranging from 0 to 40%. fkit.hr The resulting materials exhibited melting temperatures between 50 and 60 °C, with the melting enthalpy decreasing as the proportion of the fluorinated fraction increased. fkit.hr This ability to tailor the polymer's thermal properties by controlling the incorporation of the 3-hydroxy-9-fluorononanoate unit highlights a sophisticated approach to creating specialty materials with tunable characteristics.

Development of this compound-Derived Scaffolds for Chemical Probes and Ligands (Research Focus)

In medicinal chemistry and chemical biology, molecular scaffolds form the core structure upon which functional groups are built to create targeted probes and ligands. nih.gov Chemical probes are essential tools used to investigate and manipulate the function of proteins and other biological targets in their native environments. The inclusion of fluorine in these molecules can enhance metabolic stability, binding affinity, and bioavailability. solubilityofthings.comuni-goettingen.de

This compound and its derivatives serve as potential precursors for these valuable research tools. solubilityofthings.com The lipophilic nine-carbon chain can facilitate passage through cell membranes, while the fluorine atom provides a unique handle for both modulating electronic properties and for detection via ¹⁹F NMR spectroscopy. Experimental studies have utilized this compound in research involving attenuated total reflection (ATR) probes for spectroscopic analysis, confirming its utility in analytical settings. mdpi.com

While specific, complex ligands built from a this compound scaffold are an emerging area of research, the foundational principles are well-established. The this compound motif can be incorporated into larger, more complex structures designed to interact with specific biological targets, such as enzymes or receptors. The development of such probes is crucial for target validation in drug discovery and for elucidating complex biological pathways.

Engineering Advanced Materials Utilizing this compound-Derived Motifs

The incorporation of the this compound moiety is a powerful strategy for engineering advanced materials with specific surface and bulk properties. The low polarizability and strong electronegativity of the fluorine atom fundamentally alter intermolecular forces, leading to materials with low surface energy, hydrophobicity, and unique self-assembly behaviors.

Modulating Surface Energy and Hydrophobicity in Coatings and Films Research

A primary goal in materials science is the control of surface wettability. Low surface energy coatings are highly desirable for applications requiring water repellency (hydrophobicity), oil repellency (oleophobicity), and anti-stain or anti-icing properties. nih.govchemicalindustryjournal.co.uk Fluorinated compounds are exceptionally effective at lowering surface energy. google.com

The covalent attachment or physical blending of molecules containing the this compound chain into a coating formulation can dramatically reduce the surface energy of the resulting film. When a coating containing functional fluorine compounds is cured, these moieties can migrate to the air-coating interface, creating a surface that is densely populated with low-energy C-F bonds. tstar.com This results in a highly hydrophobic and often lipophobic surface.

Research in this area focuses on creating durable and stable low-energy surfaces. For example, fluorocarbon resins are combined with nanoparticles like SiO₂ to create superhydrophobic composite coatings with robust mechanical and thermal stability. chemicalindustryjournal.co.uk The this compound motif, as a component of such fluorocarbon materials or as a functional additive, contributes directly to achieving the desired low surface energy (e.g., below 20 mJ/m²) necessary for high-performance coatings. chemicalindustryjournal.co.uk

| Polymer | Surface Energy (dynes/cm) |

| Nylon 6/6 | 46 |

| Polycarbonate (PC) | 46 |

| Polyethylene (B3416737) terephthalate (B1205515) (PET) | 42 |

| Polystyrene (PS) | 34 |

| Polypropylene (PP) | 30 |

| Polychlorotrifluoroethylene (CTFE) | 31 |

| A comparison of the surface energy of various common polymers. Lower values indicate greater hydrophobicity. Fluorinated polymers like CTFE exhibit lower surface energy. nih.gov |

Design of Self-Assembled Structures and Nanomaterials with Fluoroalkyl Chains